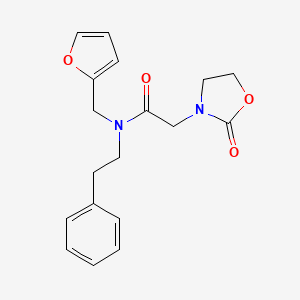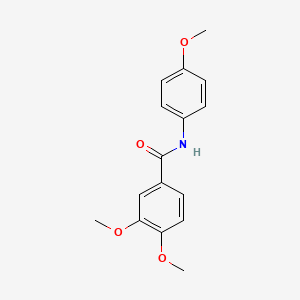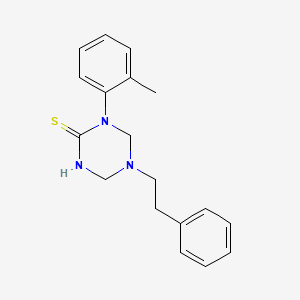![molecular formula C21H28N2O4 B5638559 1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, closely related to the target compound, involves novel chiral synthesis methods and one-pot condensation reactions. These methods can yield chiral 2-substituted and 2,5-disubstituted pyrrolidines through reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents (Katritzky et al., 1999). Moreover, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes forms novel bicyclic systems (Kharchenko et al., 2008).
Molecular Structure Analysis
X-ray crystallography studies reveal detailed insights into the molecular structure of related compounds, highlighting intramolecular hydrogen bonding and dihedral angle orientations (Pfaffenrot et al., 2012). These structural analyses are crucial for understanding the compound's molecular configuration and reactivity.
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, including selective oxidation and cycloaddition reactions, which are pivotal for synthesizing complex heterocyclic structures (Yi et al., 2015). These reactions extend the compound's utility in synthesizing biologically active molecules.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-21(13-16-5-6-17-18(12-16)27-15-26-17)8-3-10-23(14-21)20(25)7-11-22-9-2-4-19(22)24/h5-6,12H,2-4,7-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJNACRGOXZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCN2CCCC2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)
![1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)



![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)

![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)